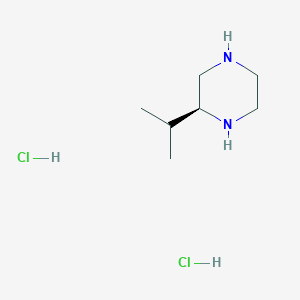
(S)-2-Isopropylpiperazine dihydrochloride
概要
説明
Isopropylpiperazine is a type of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Dihydrochloride refers to a salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and conditions. For example, piperazine rings can participate in reactions such as cyclization .科学的研究の応用
Ecological Risk Assessment
Atrazine, a compound structurally related to (S)-2-Isopropylpiperazine dihydrochloride, has been extensively studied for its ecological impact. Solomon et al. (1996) conducted a comprehensive aquatic ecological risk assessment for atrazine, focusing on its effects in North American surface waters. This research highlighted the significance of probabilistic risk assessment techniques in evaluating ecological impacts, particularly in Midwestern watersheds where atrazine concentrations were analyzed in various aquatic environments (Solomon et al., 1996).
Agricultural Chemicals in Groundwater
Kolpin (1997) examined the relationship between land use and concentrations of agricultural chemicals like atrazine in groundwater. The study provided valuable insights into how different farming practices influence the presence of agricultural chemicals, including atrazine derivatives, in groundwater systems (Kolpin, 1997).
Antimicrobial Agent Synthesis
Patel and Park (2015) explored the synthesis of piperazine-based antimicrobial agents, including compounds derived from N-isopropylpiperazine. This research has implications for developing new antimicrobial agents using piperazine derivatives (Patel & Park, 2015).
Chromatin Activity in Plants
Research by Penner and Early (1972) investigated the effect of atrazine on chromatin activity in plants. Their findings have implications for understanding how atrazine and its derivatives interact with plant genetics and influence growth and development (Penner & Early, 1972).
Enzyme Immunoassay for Triazine Residues
Dankwardt et al. (1996) developed a method for determining non-extractable triazine residues, such as those from atrazine derivatives, using enzyme immunoassay. This technique is crucial for environmental monitoring and understanding the persistence of these compounds in ecosystems (Dankwardt et al., 1996).
作用機序
Safety and Hazards
Safety data sheets provide information on the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for “(S)-2-Isopropylpiperazine dihydrochloride” is not available, general precautions when handling chemicals include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
将来の方向性
特性
IUPAC Name |
(2S)-2-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)7-5-8-3-4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTRELSNCHRZSI-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



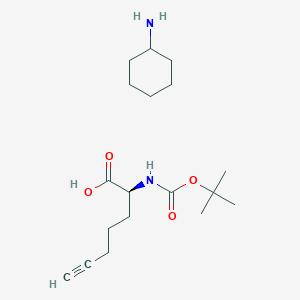

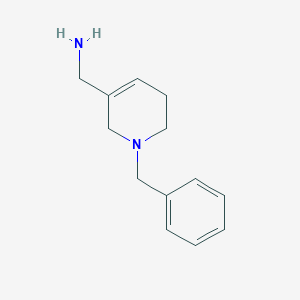

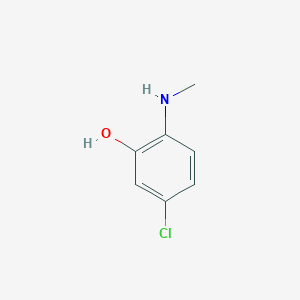

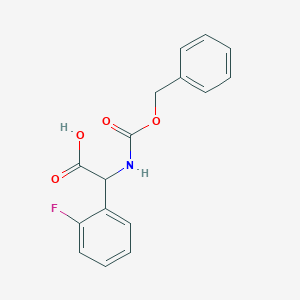

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)




